molecular formula C12H11F3N2O2 B3848110 N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B3848110
M. Wt: 272.22 g/mol
InChI Key: NCJACPLCARFUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as TFEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFEA is a member of the N-alkyl-N'-substituted ethylenediamine family, which has been shown to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood. However, it has been suggested that N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects
N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have various biochemical and physiological effects. For example, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent cancer metastasis. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes such as inflammation and cancer development.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to exhibit potent biological activities at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has some limitations, such as its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One potential avenue is to investigate the molecular mechanisms underlying the biological activities of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. For example, further studies could explore the specific enzymes or pathways targeted by N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. Another direction is to investigate the potential therapeutic applications of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide in various diseases, such as cancer and inflammatory disorders. Additionally, further studies could explore the potential synergistic effects of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide with other therapeutic agents.

Scientific Research Applications

N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In particular, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

N-prop-2-enyl-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-2-6-16-10(18)11(19)17-9-5-3-4-8(7-9)12(13,14)15/h2-5,7H,1,6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJACPLCARFUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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